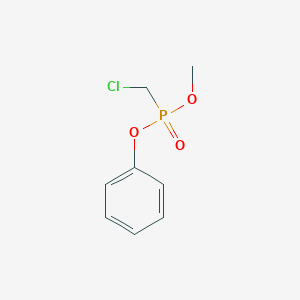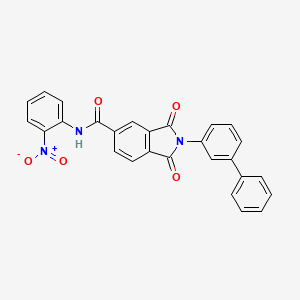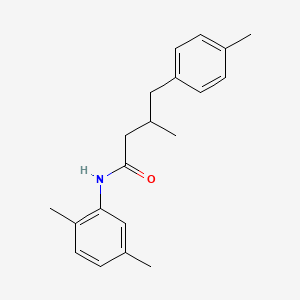
methyl phenyl (chloromethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl phenyl (chloromethyl)phosphonate (also known as methyl phosphonic acid phenyl ester or MPP) is an organophosphorus compound that has been extensively studied for its potential applications in various scientific fields. This compound is a colorless liquid with a molecular weight of 214.65 g/mol and a boiling point of 220-222 °C. It has been found to have a wide range of applications in the field of chemistry, biology, and pharmacology due to its unique chemical properties.
作用機序
The mechanism of action of MPP is based on its ability to inhibit the activity of acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system and ultimately leads to death.
Biochemical and Physiological Effects
MPP has been found to have a wide range of biochemical and physiological effects. Inhibition of AChE by MPP leads to a range of symptoms, including muscle spasms, respiratory distress, and convulsions. MPP has also been found to have effects on the cardiovascular system, including hypotension and tachycardia.
実験室実験の利点と制限
MPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its mechanism of action is well understood. However, MPP also has several limitations. It is highly toxic and can be hazardous to handle. It is also relatively unstable and can decompose over time.
将来の方向性
There are several future directions for research on MPP. One area of research is the development of new synthetic methods for the production of MPP. Another area of research is the development of new applications for MPP in the field of pharmacology. Finally, research is needed to better understand the toxicity of MPP and to develop new methods for its safe handling and disposal.
Conclusion
In conclusion, MPP is an organophosphorus compound that has been extensively studied for its potential applications in various scientific fields. It has been found to have a wide range of applications in the field of chemistry, biology, and pharmacology due to its unique chemical properties. MPP has been extensively studied, and its mechanism of action is well understood. However, it is highly toxic and can be hazardous to handle. Further research is needed to better understand the toxicity of MPP and to develop new methods for its safe handling and disposal.
合成法
The synthesis of MPP can be achieved by various methods, including the reaction of phenol with phosphorus trichloride in the presence of a base, the reaction of phenol with phosphorus oxychloride, and the reaction of phenol with phosphorus pentoxide. The most commonly used method for the synthesis of MPP is the reaction of phenol with phosphorus trichloride in the presence of a base. This method yields a high purity product and is relatively simple to carry out.
科学的研究の応用
MPP has been widely used in scientific research for its potential applications in various fields. In the field of chemistry, MPP has been used as a starting material for the synthesis of various organic compounds. It has also been used as a reagent for the determination of various functional groups in organic compounds.
In the field of biology, MPP has been extensively studied for its potential applications as a pesticide. It has been found to be effective against a wide range of pests and has been shown to have a low toxicity to mammals. MPP has also been studied for its potential use as a herbicide and fungicide.
特性
IUPAC Name |
[chloromethyl(methoxy)phosphoryl]oxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClO3P/c1-11-13(10,7-9)12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQUNKPBZFYTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCl)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Chloromethyl(methoxy)phosphoryl]oxybenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-naphthyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942018.png)
![1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene](/img/structure/B4942026.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B4942034.png)
![8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline](/img/structure/B4942048.png)
![isopropyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4942050.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B4942061.png)
![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4942066.png)
![7,9-bis(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4942076.png)

![diethyl [5-(3-chlorophenoxy)pentyl]malonate](/img/structure/B4942097.png)
![N-[2-(allyloxy)benzyl]-3-fluoroaniline](/img/structure/B4942111.png)
![4-[(9-acridinylamino)methylene]-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4942112.png)
![2-amino-4-[4-(dimethylamino)phenyl]-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4942119.png)